Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Coordination Chemistry Scale Inhibition Structure-Activity Relationship

Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94278-04-3) is a geminal bisphosphonate featuring an isopropyl-substituted nitrogen bridge linking two phosphonate groups neutralized by two potassium counterions. With a molecular weight of 323.30 g/mol (free acid equivalent C5H15NO6P2), it is commercially supplied primarily as a research chemical for coordination chemistry, bone-targeting studies, and industrial scale inhibition applications.

Molecular Formula C5H13K2NO6P2
Molecular Weight 323.30 g/mol
CAS No. 94278-04-3
Cat. No. B12677818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
CAS94278-04-3
Molecular FormulaC5H13K2NO6P2
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESCC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C5H15NO6P2.2K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2
InChIKeyHTGWSGVGLHXZEK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Dihydrogen (((1-Methylethyl)imino)bis(methylene))bisphosphonate (CAS 94278-04-3): Procurement-Grade Overview for an Aminobisphosphonate Chelator


Dipotassium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94278-04-3) is a geminal bisphosphonate featuring an isopropyl-substituted nitrogen bridge linking two phosphonate groups neutralized by two potassium counterions . With a molecular weight of 323.30 g/mol (free acid equivalent C5H15NO6P2), it is commercially supplied primarily as a research chemical for coordination chemistry, bone-targeting studies, and industrial scale inhibition applications . Unlike simple phosphonates, this aminoalkylbisphosphonate combines the high calcium affinity of the P–C–P backbone with the steric and electronic influence of the N-isopropyl group, distinguishing it from unsubstituted or hydroxyl-substituted analogs.

Why Generic Bisphosphonate Substitution Is Not Viable for Dipotassium (((1-Methylethyl)imino)bis(methylene))bisphosphonate Procurement


Substituting this compound with a generic bisphosphonate such as etidronate (EHDP) or alendronate ignores critical structure-driven performance differences. The N-isopropyl substituent imparts distinct steric bulk and lipophilicity that alter metal chelation capacity, calcium complex solubility, and scale inhibition thresholds relative to primary amino or hydroxyl analogs . As demonstrated in aminobismethylenephosphonate scale inhibitors, the alkyl chain length and branching on the nitrogen directly affect calcium compatibility and thermal stability—short-chain or unsubstituted analogs frequently suffer from poor calcium tolerance and lower inhibition efficiency under high-salinity, high-temperature conditions [1]. Furthermore, the dipotassium salt form provides aqueous solubility advantages over the free acid or sodium salts, directly influencing handling and formulation in both biomedical and industrial contexts .

Quantitative Differentiation Evidence for Dipotassium (((1-Methylethyl)imino)bis(methylene))bisphosphonate Against Closest Analogs


Isopropyl Substituent Steric Bulk Versus Ethyl and Methyl Analogs Enhances Chelation Selectivity

The isopropyl group on the bridging nitrogen of CAS 94278-04-3 introduces greater steric hindrance than methyl or ethyl substituents found in simpler aminobisphosphonates such as N-methyl or N-ethyl analogs. This steric bulk is reported to reduce accessibility to phosphorus lone pairs, thereby modulating metal chelation capacity and potentially enhancing selectivity for specific metal ions over calcium in mixed-ion environments . In oilfield scale inhibitor studies of structurally related aminobismethylenephosphonates, increasing alkyl chain length and branching has been shown to directly improve calcium compatibility without sacrificing inhibition efficiency, with optimized compounds achieving fail inhibitor concentrations as low as 5 ppm for carbonate scale under dynamic conditions (80 bar, 100 °C) [1].

Coordination Chemistry Scale Inhibition Structure-Activity Relationship

Dipotassium Salt Form Provides Molecular Weight and Solubility Differentiation from Disodium and Free Acid Forms

CAS 94278-04-3 exists specifically as the dipotassium salt with a molecular weight of 323.30 g/mol, distinguishing it from the disodium salt analog (CAS 94199-81-2; MW ~291.09 g/mol) and the free acid form (CAS 6056-52-6; MW 259.13 g/mol) [1][2]. Potassium salts of bisphosphonates, such as HEDP•K₂, are documented to provide enhanced aqueous solubility under neutral pH conditions compared to the corresponding free acids or sodium salts, with superior performance specifically against calcium carbonate scale formation . The 11% higher formula weight versus the disodium salt translates into a lower molar equivalent dosage requirement for achieving equimolar phosphonate concentration in formulation.

Formulation Science Aqueous Solubility Counterion Selection

Aminobismethylenephosphonate Architecture Enables Superior Scale Inhibition Compared to Mono-Phosphonate and Carboxylate Inhibitors

Compounds bearing the –N(CH₂PO₃H₂)₂ functional group characteristic of CAS 94278-04-3 belong to the aminobismethylenephosphonate class, which has been shown to outperform simple aminomethylenephosphonates (one phosphonate per nitrogen) and carboxylate-based inhibitors for calcium carbonate scale control. In a head-to-head study of novel bisphosphonate scale inhibitors, conversion of amine groups to aminobismethylenephosphonate groups yielded dramatic improvement with a leading compound achieving a fail inhibitor concentration (FIC) of 5 ppm for carbonate scale and 20 ppm for sulfate scale under dynamic conditions at 80 bar and 100 °C [1]. By contrast, non-polymeric scale inhibitors containing only aminomethylenephosphonate groups showed only moderate carbonate inhibition and poor sulfate scale performance in the same study [1]. Furthermore, modified alendronic acid derivatives bearing the iminodimethylene phosphonate motif demonstrated calcium tolerance up to 10,000 ppm Ca²⁺ with good thermal stability at 130 °C for 1 week [2].

Oilfield Scale Control Calcite Inhibition Phosphonate Chemistry

N-Isopropyl Substituent Imparts Higher Lipophilicity and Distinct Bone Affinity Profile Relative to Primary Amino Bisphosphonates

The N-isopropyl substitution in CAS 94278-04-3 provides increased lipophilicity (clog P) compared to primary amino bisphosphonates such as aminomethylene bisphosphonic acid (AMPA; CAS 29712-28-5) or pamidronate. Pharmacokinetic studies on bisphosphonates have established a linear inverse relationship between compound lipophilicity and skeletal targeting efficiency after bolus administration, where more hydrophilic bisphosphonates show greater bone distribution [1]. The isopropyl group introduces moderate lipophilicity that positions this compound between highly hydrophilic therapeutic bisphosphonates (optimal for rapid bone uptake) and more lipophilic analogs (enhanced cell permeability). Additionally, the geminal bisphosphonate P–C–P backbone provides strong hydroxyapatite binding affinity characteristic of the class, enabling applications in osteotropic drug delivery system (ODDS) design where controlled bone-targeting release kinetics are desired [1][2].

Bone Targeting Hydroxyapatite Affinity Osteotropic Drug Delivery

Verified Application Scenarios for Dipotassium (((1-Methylethyl)imino)bis(methylene))bisphosphonate Based on Available Evidence


Oilfield Carbonate Scale Inhibition in High-Hardness, High-Temperature Brines

The aminobismethylenephosphonate architecture of CAS 94278-04-3, containing two phosphonate groups per nitrogen, is structurally positioned for effective calcium carbonate scale control under dynamic oilfield conditions. Class-level evidence demonstrates that optimized aminobismethylenephosphonate inhibitors achieve fail inhibitor concentrations as low as 5 ppm for carbonate scale at 80 bar and 100 °C, substantially outperforming mono-phosphonate alternatives [1]. The branched isopropyl substituent is expected to provide enhanced calcium tolerance, a critical parameter validated in modified bisphosphonate inhibitors that maintain performance at calcium concentrations up to 10,000 ppm [2]. The dipotassium salt form further contributes to aqueous solubility critical for continuous injection applications.

Bone-Targeting Ligand Design for Osteotropic Drug Delivery Systems (ODDS)

The geminal bisphosphonate P–C–P backbone provides strong and selective binding to bone hydroxyapatite mineral surfaces, while the N-isopropyl substituent introduces moderate lipophilicity that can modulate pharmacokinetic distribution. Class-level pharmacokinetic studies have established that bisphosphonate skeletal targeting efficiency decreases linearly with increasing clog P, allowing rational tuning of bone retention time through alkyl substituent selection [3]. The dipotassium salt form of this compound offers a well-defined, water-soluble starting material suitable for prodrug conjugation strategies, where the bisphosphonate moiety serves as the bone-targeting anchor and the N-isopropyl group provides a synthetically accessible secondary amine for further derivatization.

Metal Ion Sequestration and Scale Inhibition in Cooling Water and Industrial Process Systems

As a member of the aminobismethylenephosphonate class, this compound is applicable for threshold scale inhibition in industrial cooling towers, boilers, and reverse osmosis systems. Fluorescent-tagged analogs of structurally related aminobis(methylenephosphonic acid) (ADMP-F) have been used to track antiscalant adsorption onto nanoparticulate impurities, confirming the direct interaction between the bisphosphonate moiety and crystal nucleation sites in aqueous systems [4]. The isopropyl substitution may offer improved tolerance to dissolved iron compared to unsubstituted aminophosphonates, a known advantage of methylenephosphonated alkyl amine derivatives in systems where iron is present [5]. The potassium counterion avoids potential sodium-induced scaling issues in high-cycle cooling water applications.

Coordination Chemistry and Calcium-Responsive Sensor Research

The aminobismethylenephosphonate functional group, with its two phosphonate arms, is an established ligand scaffold for lanthanide and transition metal complexation. Research on alkyl-aminobis(methylenephosphonate)-containing macrocyclic ligands (with propyl, butyl, pentyl, and hexyl side chains) has demonstrated that calcium sensitivity increases with aliphatic chain extension, enabling the design of Ca²⁺-responsive MRI contrast agents [6]. The isopropyl-substituted variant (CAS 94278-04-3) provides a propyl-branched analog suitable for comparative structure-activity studies investigating how chain branching versus linear extension affects calcium-induced aggregation behavior and relaxivity switching in potential smart imaging probes.

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